molecular formula C11H14ClNO3 B131228 3-Chloro-n-(2,5-dimethoxyphenyl)propanamide CAS No. 154343-50-7

3-Chloro-n-(2,5-dimethoxyphenyl)propanamide

Cat. No.: B131228
CAS No.: 154343-50-7
M. Wt: 243.68 g/mol
InChI Key: QLZAYTWEEVKOOY-UHFFFAOYSA-N
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Description

3-Chloro-n-(2,5-dimethoxyphenyl)propanamide is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a propanamide moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-(2,5-dimethoxyphenyl)propanamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to further reaction with ammonia or an amine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-n-(2,5-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-n-(2,5-dimethoxyphenyl)propanamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-n-(2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-n-(2,5-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chloro-N-(2,5-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZAYTWEEVKOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336301
Record name 3-chloro-n-(2,5-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154343-50-7
Record name 3-chloro-n-(2,5-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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